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Compound of Interest

Compound Name: 5-Isopropyl-m-xylene

CAS No.: 4706-90-5

Cat. No.: B1581424 Get Quote

Content Type: Technical Whitepaper & Analytical Guide Target Audience: Medicinal Chemists,

Analytical Scientists, and Process Development Engineers Molecule Identity: 5-Isopropyl-m-
xylene (CAS: 4706-90-5) Synonyms: 3,5-Dimethylcumene; 1,3-Dimethyl-5-isopropylbenzene

Executive Summary & Structural Logic
5-Isopropyl-m-xylene is a symmetric, electron-rich aromatic hydrocarbon often utilized as a

specialized solvent or intermediate in organic synthesis.[1] Its structural symmetry (

) is the defining feature that simplifies its spectral signature across all modalities (MS, IR,
NMR).[1]

Understanding the molecule's symmetry is critical for accurate interpretation:

Symmetry Plane: Passes through the isopropyl group (C5) and the opposing ring carbon

(C2).

Equivalence: The two methyl groups at positions 1 and 3 are chemically equivalent.[1] The

aromatic protons at positions 4 and 6 are equivalent, while the proton at position 2 is unique.

[1]

This guide provides a self-validating workflow to confirm the identity of 5-Isopropyl-m-xylene,

distinguishing it from isomers like 2-isopropyl-m-xylene or 4-isopropyl-m-xylene.
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Mass Spectrometry (MS) Interpretation[2][3][4][5][6]
[7]
The mass spectrum of 5-Isopropyl-m-xylene is dominated by alkyl fragmentation typical of

cumene derivatives. The stability of the resulting carbocations dictates the abundance of the

fragment ions.[1]

Key Fragmentation Pathways[1]
Molecular Ion (

): Observed at m/z 148.[1] Usually of moderate intensity (20-30%), confirming the molecular
weight (

).[1]

Base Peak (

): Observed at m/z 133.[1][2]

Mechanism:[3] Loss of a methyl radical (

) from the isopropyl group.[1]

Causality: This generates a resonance-stabilized tertiary benzylic cation (3,5-

dimethylcumyl cation).[1] This is the most thermodynamically stable fragment.[1]

Secondary Fragment (

): Observed at m/z 105.[1]

Mechanism:[3] Loss of the entire isopropyl group (

).[1]

Causality: Formation of the 3,5-dimethylphenyl cation.[1] Less stable than the benzylic

cation, hence lower intensity.[1]

Tropylium Rearrangement: Ions at m/z 91 (benzyl) or m/z 77 (phenyl) may appear but are

generally low abundance compared to the alkylated fragments.[1]
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MS Logic Diagram (Graphviz)

Interpretation

Molecular Ion (M+)
m/z 148

[C11H16]+

Base Peak (M-15)
m/z 133

[Benzylic Cation]+

- CH3• (Methyl Loss)
Dominant Pathway

Fragment (M-43)
m/z 105

[Ar-CH3]+

- C3H7• (Isopropyl Loss)
Secondary Pathway

Stable Benzylic Cation drives Base Peak formation

Click to download full resolution via product page

Caption: Fragmentation logic showing the thermodynamic preference for the M-15 benzylic

cation.

Infrared (IR) Spectroscopy[5][9]
IR analysis serves as a rapid "fingerprinting" tool to confirm the substitution pattern (1,3,5-

trisubstituted) and functional groups.[1]

Spectral Assignments Table
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Frequency (

)
Vibration Mode Diagnostic Value

3000 - 3100 Stretch
Diagnostic for aromatic ring

protons.

2850 - 2970 Stretch
Strong absorption due to high

alkyl content (3x methyls).

~1600, 1500 Ring Breathing
Typical aromatic skeletal

vibrations.

1380 - 1385 Bending (Gem-Dimethyl)

Doublet characteristic of the

isopropyl group (gem-

dimethyl).

830 - 850 OOP Bending

Critical: Strong band

diagnostic of 1,3,5-

trisubstituted benzene.

680 - 700 Ring Deformation
Secondary confirmation of

meta-substitution pattern.

Technical Insight: The absence of strong bands in the 730-770 cm⁻¹ region (typical for ortho-

disubstituted or monosubstituted) and the presence of the strong ~840 cm⁻¹ band allows

immediate differentiation from isomers like 1,2,4-trimethylbenzene derivatives.

Nuclear Magnetic Resonance (NMR)
Spectroscopy[3][7][10][11]
NMR provides the definitive structural proof.[1] The symmetry of 5-Isopropyl-m-xylene results

in a simplified spectrum with distinct integration ratios.[1]

Proton ( ) NMR Data[7][11]
Solvent:

(Chloroform-d) Reference: TMS (0.00 ppm)
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Shift (

ppm)
Multiplicity Integral Assignment

Structural
Context

6.85 Singlet (2H) 2H Ar-H (4, 6)

Protons flanked

by Methyl and

Isopropyl.[1]

Equivalent.

6.80 Singlet (1H) 1H Ar-H (2)

Proton between

two Methyls.[1]

Unique

environment.

2.85
Septet (

Hz)
1H

Benzylic methine

of the isopropyl

group.[1]

2.28 Singlet 6H

Ring methyls at

positions 1 and

3.[1] Equivalent.

1.24
Doublet (

Hz)
6H

Isopropyl

methyls.[1]

Equivalent due to

free rotation.[1]

Expert Note on Aromatic Region: While often reported as two singlets, the aromatic protons

(H2 vs H4/6) have very similar chemical shifts.[1] In lower field instruments (<300 MHz), these

may appear as a merged singlet or a multiplet integrating to 3H.[1] High-field NMR (>400 MHz)

is required to resolve the 2:1 ratio clearly.[1] H2 is typically slightly more shielded (upfield) due

to the crowding of two methyl groups, though electronic effects are subtle.[1]

Carbon ( ) NMR Data
The

symmetry reduces the 11 carbon atoms into 7 unique signals.[1]
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Shift (

ppm)
Type Assignment Reasoning

148.5 Quaternary (Cq) C5 (Ipso-iPr)
Deshielded by

isopropyl group.

137.5 Quaternary (Cq) C1, C3 (Ipso-Me)
Deshielded by methyl

groups.[1] Equivalent.

126.5 Methine (CH) C2
Carbon between

methyls.[1]

124.5 Methine (CH) C4, C6
Carbons between Me

and iPr.[1] Equivalent.

34.2 Methine (CH)
Benzylic isopropyl

carbon.[1]

24.2
Methyl (

)
Isopropyl methyls.[1]

21.5
Methyl (

)
Ring methyls.[1]

NMR Assignment Logic (Graphviz)[1]
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Aromatic Region (6.5 - 7.5 ppm) Aliphatic Region (1.0 - 3.0 ppm)

5-Isopropyl-m-xylene
(C2v Symmetry)

2H Singlet (Pos 4,6)
Flanked by Me & iPr

1H Singlet (Pos 2)
Flanked by Me & Me

1H Septet (2.85 ppm)
Isopropyl CH

6H Singlet (2.28 ppm)
Ring Methyls

6H Doublet (1.24 ppm)
Isopropyl Methyls

Coupling (J=7Hz)

Click to download full resolution via product page

Caption: Hierarchical breakdown of proton signals based on molecular symmetry and coupling.

Experimental Validation Protocol
To ensure data integrity during analysis, follow this standard operating procedure (SOP):

Sample Preparation: Dissolve ~10 mg of sample in 0.6 mL

. Ensure the solvent is free of water (water peak at 1.56 ppm can obscure isopropyl
doublets).[1]

Instrument Parameters:

1H NMR: Minimum 8 scans, relaxation delay (

)

2.0s to ensure accurate integration of aromatic protons.

13C NMR: Minimum 256 scans, proton-decoupled.

Quality Check:
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Verify the integral ratio of Aliphatic : Aromatic protons.

Theoretical: 13 : 3 (approx 4.33).[1]

Experimental:

.[1]

Deviation > 5% indicates impurity (likely solvent or isomer).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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